molecular formula C20H20O4 B1640340 Isobavachin

Isobavachin

Número de catálogo: B1640340
Peso molecular: 324.4 g/mol
Clave InChI: KYFBXCHUXFKMGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It is known for its significant pharmacological effects, particularly its anti-osteoporosis activity . This compound has attracted considerable interest due to its potential therapeutic applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isobavachin can be synthesized through various chemical reactions involving prenylation and cyclization processes. The synthetic routes typically involve the use of flavonoid precursors, which undergo prenylation at specific positions to form this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from Psoralea corylifolia seeds. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Metabolic Pathways of Isobavachin

This compound undergoes two primary metabolic transformations: oxidation and glucuronidation , mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.

Oxidation Pathways

In mice, this compound forms three oxidized metabolites (M1–M3) via CYP1A2 and CYP2C19. These enzymes contribute 11.3% and 17.1% to hepatic metabolism, with intrinsic clearance (CLint) values ranging from 8.75 to 77.33 μL/min/mg . Oxidation involves NADPH-dependent reactions in liver microsomes, resulting in structural modifications such as hydroxylation or demethylation at specific positions .

Glucuronidation Pathways

This compound forms two glucuronides (G1–G2) through UGT1A1 and UGT1A9. These enzymes exhibit CLint values of 10.73–202.62 μL/min/mg, indicating efficient conjugation with UDP-glucuronic acid (UDPGA) . Glucuronidation occurs in the presence of alamethicin and D-saccharic acid lactone to maintain UGT activity, with UDPGA-dependent termination confirming conjugation specificity .

Table 1: Metabolic Pathways and Key Enzymes

PathwayMetabolitesEnzymes InvolvedCLint (μL/min/mg)
OxidationM1–M3CYP1A2, CYP2C198.75–77.33
GlucuronidationG1–G2UGT1A1, UGT1A910.73–202.62

Enzyme Kinetics and Inhibition

This compound exhibits broad-spectrum inhibition of CYPs and UGTs, which may lead to clinically significant drug-drug interactions.

Inhibition of CYPs

This compound inhibits multiple CYP isoforms, including CYP2B6, 2C9, 2C19, and 3A4, with inhibition constants (K_i) ranging from 0.05 to 3.05 μM . For example:

  • CYP2C19 : K_i ≈ 0.05–3.05 μM (competitive/noncompetitive inhibition).

  • CYP2B6 : K_i ≈ 0.05–3.05 μM (mixed-type inhibition).

Inhibition of UGTs

It also inhibits UGT1A1, UGT1A9, and UGT2B7, with K_i values in the same range .

Table 2: Inhibition of CYPs and UGTs by this compound

EnzymeK_i (μM)Inhibition Type
CYP2B60.05–3.05Mixed-type
CYP2C190.05–3.05Competitive/noncompetitive
UGT1A10.05–3.05Competitive
UGT1A90.05–3.05Competitive

Analytical Methods for Metabolite Identification

Metabolites were characterized using UHPLC coupled with mass spectrometry under the following conditions:

  • Column : BEH C18 (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase : Water (0.1% formic acid) and acetonitrile (0.1% formic acid).

  • Gradient : 10–50% B (0–2 min), 50–100% B (2–3 min), 100% B (3–3.2 min), 10% B (3.5–4.0 min).

  • Detection : Wavelengths at 254, 270, 315, and 335 nm .

Table 3: UHPLC Conditions for Metabolite Analysis

ParameterDetails
ColumnBEH C18 (2.1 mm × 50 mm, 1.7 μm)
Flow Rate0.5 mL/min
Column Temp.35°C
Injection Volume4 μL
DetectionMultiple wavelengths (254–335 nm)

Research Findings and Implications

  • Animal Model Relevance : Mice are suitable for predicting human metabolism due to conserved metabolic pathways .

  • Therapeutic Potential : Beyond metabolism, this compound modulates inflammatory signaling (e.g., SHP-1-dependent Fyn/Lyn/Syk/Lck pathways) and exhibits anti-allergic activity .

  • Drug Interactions : Its inhibition of CYPs/UGTs necessitates caution with co-administered drugs metabolized by these enzymes (e.g., warfarin, phenytoin) .

Aplicaciones Científicas De Investigación

Anticancer Properties

Isobavachin has been investigated for its potential as an antineoplastic agent . Research indicates that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF7), ovarian cancer, and leukemia. Its mechanism involves regulating estrogen receptors (ERα) which are critical in the development of hormone-dependent tumors. Specifically, this compound has been shown to kill cancer cells expressing ERα at higher concentrations while modulating their expression at lower concentrations .

Table 1: Anticancer Effects of this compound

Cancer TypeCell LineMechanism of ActionReference
Breast CancerMCF7Inhibition of ERα expression
Ovarian Cancer-Cytotoxic effects on tumor cells
Leukemia-Induction of apoptosis

Anti-Osteoporosis Activity

This compound exhibits significant anti-osteoporosis effects by stimulating osteoblast proliferation and differentiation. This action is crucial for bone health and may help in preventing osteoporosis, particularly in postmenopausal women . The compound has been shown to promote bone formation through various signaling pathways, including the activation of protein prenylation mechanisms which are essential for cellular differentiation.

Table 2: Effects on Bone Health

Study TypeFindingsReference
In vitroStimulates osteoblast proliferation
In vivoIncreases bone density in animal models

Neuroprotective Effects

Recent studies have highlighted this compound's potential in neuroprotection and neurogenesis. It facilitates the differentiation of mouse embryonic stem cells into neuronal cells, suggesting a role in neurodegenerative disease prevention and treatment . This property may be particularly beneficial for conditions such as Alzheimer’s disease.

Table 3: Neuroprotective Applications

ApplicationMechanismReference
NeurogenesisPromotes differentiation of stem cells
NeuroprotectionActivation of neuroprotective pathways

Cardiovascular Benefits

This compound also shows promise in cardiovascular health by potentially regulating lipid metabolism and exhibiting anti-inflammatory properties. These effects can contribute to the management of heart diseases, although further research is required to establish clinical relevance .

Metabolic Pathways and Drug Interactions

Understanding the metabolism of this compound is crucial for its application in pharmacotherapy. Studies have identified several metabolic pathways involving cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which play a role in drug interactions and bioavailability .

Table 4: Metabolic Characteristics

MetabolitePathwayStudy Findings
G1 & G2GlucuronidationIdentified in mouse models
M1 - M3OxidationCharacterized through kinetic modeling

Propiedades

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-8-15-17(22)10-9-16-18(23)11-19(24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-10,19,21-22H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFBXCHUXFKMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC(CC2=O)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobavachin
Reactant of Route 2
Reactant of Route 2
Isobavachin
Reactant of Route 3
Isobavachin
Reactant of Route 4
Reactant of Route 4
Isobavachin
Reactant of Route 5
Isobavachin
Reactant of Route 6
Isobavachin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.